(6-(Trifluoromethyl)pyridazin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[6-(trifluoromethyl)pyridazin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-2-1-4(3-12)10-11-5/h1-2,12H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLYNHFICSZKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2135332-10-2 | |
| Record name | (6-(Trifluoromethyl)pyridazin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 6 Trifluoromethyl Pyridazin 3 Yl Methanol
Retrosynthetic Analysis and Strategic Disconnections for the (6-(Trifluoromethyl)pyridazin-3-yl)methanol Framework
A logical retrosynthetic analysis of this compound suggests several key disconnections. The most straightforward approach involves functional group interconversion, disconnecting the primary alcohol to a more stable precursor such as a carboxylic acid or its ester. This leads to the key intermediate, 6-(trifluoromethyl)pyridazine-3-carboxylic acid. The reduction of a carboxylic acid or the corresponding ester to an alcohol is a well-established and high-yielding transformation in organic synthesis.
A deeper disconnection involves breaking the bonds that form the pyridazine (B1198779) ring itself. This C-N/N-N disconnection strategy points towards two primary building blocks: a 1,4-dicarbonyl compound (or a synthetic equivalent) and hydrazine (B178648). This classical approach remains a robust method for constructing the pyridazine heterocycle.
Classical and Contemporary Approaches to Pyridazine Ring Construction
The formation of the pyridazine ring is a pivotal step in the synthesis of this compound. Both classical and contemporary methods offer viable routes to this heterocyclic core.
Condensation Reactions for Pyridazine Formation
The most traditional and widely used method for pyridazine synthesis is the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. The choice of the 1,4-dicarbonyl precursor is crucial and dictates the substitution pattern of the final product. For the synthesis of a 3,6-disubstituted pyridazine, a symmetrical 1,4-dicarbonyl compound is often employed. The reaction conditions for this condensation are typically mild, often involving refluxing in a suitable solvent like ethanol (B145695) or acetic acid.
| Reactant 1 | Reactant 2 | Product | Conditions |
| 1,4-Dicarbonyl Compound | Hydrazine Hydrate | Dihydropyridazine | Reflux in Ethanol |
| Dihydropyridazine | Oxidizing Agent (e.g., air, DDQ) | Pyridazine | Varies |
Cycloaddition Strategies in Heterocycle Synthesis
More contemporary approaches to pyridazine synthesis often employ cycloaddition reactions, which can offer greater control over regioselectivity and stereoselectivity. The inverse-electron-demand Diels-Alder reaction is a particularly powerful tool in this context. organic-chemistry.org In this strategy, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile. The resulting cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a small molecule (like dinitrogen) to form the pyridazine ring. This methodology allows for the construction of highly substituted pyridazines under mild conditions. organic-chemistry.org
Another cycloaddition approach involves the [4+2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones, which provides access to a variety of trisubstituted pyridazines. organic-chemistry.org These modern methods often provide advantages in terms of substrate scope and functional group tolerance compared to classical condensation reactions.
| Diene | Dienophile | Product | Key Feature |
| 1,2,4,5-Tetrazine | Alkyne/Alkene | Pyridazine | Inverse-electron-demand Diels-Alder |
| 1,2,3-Triazine | 1-Propynylamine | 6-Aryl-pyridazin-3-amine | High regioselectivity, metal-free organic-chemistry.org |
Targeted Introduction of the Trifluoromethyl Group into Pyridazine Precursors
The introduction of the trifluoromethyl group is a critical step that significantly influences the properties of the final molecule. This can be achieved through various methods, broadly categorized as electrophilic and nucleophilic trifluoromethylation.
Electrophilic Trifluoromethylation Methods
Electrophilic trifluoromethylation reagents, often referred to as "CF3+" sources, are powerful tools for introducing the trifluoromethyl group into electron-rich substrates. chem-station.com Reagents such as Umemoto's and Togni's reagents are hypervalent iodine compounds that can deliver a trifluoromethyl group to a nucleophilic center. brynmawr.edursc.org For the synthesis of this compound, this could involve the trifluoromethylation of a pre-formed pyridazine ring that is sufficiently activated towards electrophilic attack. The regioselectivity of this reaction would be a key consideration, as the electron-deficient nature of the pyridazine ring can make direct electrophilic substitution challenging. chemrxiv.org
| Reagent Class | Example Reagent | Substrate Type |
| Hypervalent Iodine | Togni's Reagent | Electron-rich heterocycles, phenols brynmawr.edu |
| Sulfonium Salts | Umemoto's Reagent | Various nucleophiles |
Nucleophilic Trifluoromethylation Reagents and Techniques
Nucleophilic trifluoromethylation involves the use of a "CF3-" synthon, which reacts with an electrophilic center. wikipedia.org A common and effective reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent. wikipedia.org This reagent, in the presence of a fluoride (B91410) source, can deliver a trifluoromethyl group to carbonyl compounds and other electrophiles. In the context of pyridazine synthesis, a precursor such as 3-chloro-6-lithiopyridazine could potentially be trifluoromethylated using an electrophilic fluorine source, or a 3-halopyridazine could undergo nucleophilic substitution with a trifluoromethylating agent, although the latter is often challenging on electron-deficient rings. nih.gov
A more common strategy involves the use of building blocks that already contain the trifluoromethyl group. For instance, the synthesis could start from a trifluoromethylated precursor that is then used to construct the pyridazine ring. nih.gov
| Reagent | Activator | Substrate Type |
| TMSCF3 (Ruppert-Prakash Reagent) | Fluoride source (e.g., TBAF) | Carbonyls, imines |
| Fluoroform (HCF3) | Strong base | Carbonyl compounds |
Radical-Mediated Trifluoromethylation Pathways
The introduction of a trifluoromethyl (CF₃) group onto a heterocyclic scaffold is a critical step in the synthesis of many modern pharmaceuticals and agrochemicals. Radical-mediated pathways offer a powerful method for this transformation, often proceeding under mild conditions with high functional group tolerance. The direct C-H trifluoromethylation of the pyridazine ring is an attractive strategy, avoiding the need for pre-functionalized substrates.
The regioselectivity of radical addition to the pyridazine nucleus is influenced by the electronic properties of the ring and any existing substituents. The electron-deficient nature of the pyridazine ring makes it susceptible to attack by nucleophilic radicals. For a monosubstituted pyridazine, trifluoromethylation often occurs at positions that are electronically activated. The reaction typically involves the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor. Common reagents for generating •CF₃ radicals include Togni reagents (hypervalent iodine compounds) and the Langlois reagent (sodium triflinate, CF₃SO₂Na). researchgate.netnih.gov
Mechanistic studies suggest that these reactions proceed via the addition of the •CF₃ radical to the heterocyclic ring, forming a radical intermediate. Subsequent oxidation and deprotonation then yield the trifluoromethylated product. researchgate.net For instance, the reaction of a pyridazine precursor with a Togni reagent can be initiated photochemically, thermally, or through the use of a redox catalyst. nih.gov
| Reagent Type | Example Reagent | Initiation Method | Typical Reaction Conditions | Reference |
| Hypervalent Iodine | Togni Reagent I | Photoredox Catalysis (e.g., Ru(bpy)₃²⁺) | MeCN, blue LED, room temperature | nih.govnih.gov |
| Sulfinate Salt | Langlois Reagent (CF₃SO₂Na) | Oxidant (e.g., t-BuOOH) | DMSO, 60-80 °C | researchgate.net |
| Trifluoroacetic Acid | TFA | Silver Carbonate | N,N-Dimethylformamide (DMF) | researchgate.net |
These radical-based methods provide a direct and efficient route to introduce the vital trifluoromethyl group onto the pyridazine core, setting the stage for subsequent functionalization.
Selective Functionalization to Incorporate the Methanol (B129727) Moiety
Once the 6-(trifluoromethyl)pyridazine core is established, the next crucial step is the introduction of the methanol group at the 3-position. This requires selective functionalization methods that are compatible with the trifluoromethyl group and the pyridazine ring.
A reliable and widely used strategy involves the reduction of a carbonyl group at the 3-position. The synthesis can begin with a precursor such as 6-(trifluoromethyl)pyridazine-3-carboxylic acid or its corresponding ester. These precursors can often be synthesized through multi-step sequences starting from simpler building blocks. rsc.orgchemicalbook.com
The reduction of the carboxylic acid or ester to the primary alcohol is a standard transformation in organic synthesis. Potent reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing both esters and carboxylic acids to alcohols. The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Alternatively, sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, can be used, particularly for the reduction of acyl chlorides or mixed anhydrides derived from the carboxylic acid.
| Precursor | Reducing Agent | Solvent | General Conditions | Product |
| 6-(Trifluoromethyl)pyridazine-3-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to room temp. | This compound |
| Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether | 0 °C to room temp. | This compound |
| 6-(Trifluoromethyl)pyridazine-3-carbonyl chloride | Sodium Borohydride (NaBH₄) | Dioxane/Water | Room temp. | This compound |
This reduction pathway is a robust and high-yielding method for installing the methanol moiety.
Organometallic reagents provide an alternative route for forming the C-C bond necessary to introduce the methanol group. This approach typically starts with a halogenated pyridazine, such as 3-chloro-6-(trifluoromethyl)pyridazine (B1416223).
A Grignard reagent can be prepared by reacting the chloropyridazine with magnesium metal, although the presence of the electron-withdrawing trifluoromethyl group and the pyridazine nitrogens can make this challenging. The use of highly activated magnesium (Rieke magnesium) or LiCl-mediated magnesium insertion can facilitate the formation of the organometallic species. researchgate.net The resulting pyridazinyl Grignard reagent can then be reacted with a suitable electrophile, such as anhydrous formaldehyde (B43269) (as paraformaldehyde) or trioxane, to yield the desired alcohol after acidic workup.
Other organometallic approaches, such as the use of organolithium or organozinc reagents, can also be employed. uni-muenchen.de For example, metal-halogen exchange on 3-chloro-6-(trifluoromethyl)pyridazine with n-butyllithium at low temperatures would generate the corresponding lithiated pyridazine, which can then be quenched with formaldehyde.
| Starting Material | Organometallic Reagent | Electrophile | Key Conditions | Reference |
| 3-Chloro-6-(trifluoromethyl)pyridazine | iPrMgCl·LiCl | Paraformaldehyde | THF, 0 °C to room temp. | rsc.orgresearchgate.net |
| 3-Chloro-6-(trifluoromethyl)pyridazine | n-Butyllithium | Formaldehyde | THF, -78 °C | uni-muenchen.de |
These methods offer a convergent approach to the target molecule, where the pyridazine core and the methanol precursor are combined in a single step.
Catalytic and Green Chemistry Innovations in the Synthesis of this compound
Recent advances in catalysis and green chemistry are paving the way for more sustainable and efficient syntheses of complex molecules like this compound.
Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of biaryls and other complex organic structures. rsc.org These methods can be adapted for the synthesis of the target compound.
One potential strategy involves a Suzuki coupling reaction between a boronic acid or ester derivative of pyridazine and a suitable coupling partner. For example, 3-bromo-6-(trifluoromethyl)pyridazine (B176094) could be coupled with a protected hydroxymethyl boronic ester, followed by deprotection. Alternatively, a pyridazine boronic ester could be coupled with a halogenated methanol equivalent. Palladium catalysts with specialized phosphine (B1218219) ligands are often employed to achieve high yields and selectivity in these transformations. researchgate.netrsc.org Other notable cross-coupling reactions applicable to pyridazine systems include Stille, Heck, and Sonogashira couplings. rsc.orgresearchgate.net
| Coupling Reaction | Pyridazine Substrate | Coupling Partner | Catalyst System (Example) | Reference |
| Suzuki Coupling | 3-Bromo-6-(trifluoromethyl)pyridazine | (Hydroxymethyl)boronic acid MIDA ester | Pd(OAc)₂ / SPhos | rsc.orgrsc.org |
| Stille Coupling | 3-Stannyl-6-(trifluoromethyl)pyridazine | Bromomethyl acetate | Pd(PPh₃)₄ | rsc.org |
| Negishi Coupling | 3-Chloro-6-(trifluoromethyl)pyridazine | (Iodozinc)methanol | PdCl₂(dppf) | uni-muenchen.de |
These catalytic methods often proceed under mild conditions and exhibit broad functional group compatibility, making them highly valuable for complex molecule synthesis.
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov The synthesis of pyridazine derivatives is increasingly benefiting from these innovations.
The use of sustainable solvents is a key area of focus. Water, ionic liquids, and bio-based solvents like eucalyptol (B1671775) are being explored as alternatives to traditional volatile organic compounds (VOCs). researchgate.netnih.gov For certain reactions, solvent-free conditions, where the reaction is conducted with neat reactants, can be ideal, significantly reducing waste. nih.gov
Microwave-assisted synthesis is another powerful green chemistry tool. Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved product yields. researchgate.netacs.org Combining these approaches, such as performing a transition metal-catalyzed coupling in a green solvent under microwave irradiation, represents a state-of-the-art, sustainable approach to the synthesis of this compound.
| Green Innovation | Description | Advantages | Reference |
| Sustainable Solvents | Use of water, ionic liquids (e.g., [BMIM]BF₄), or bio-solvents. | Reduced toxicity, potential for catalyst recycling, lower environmental impact. | researchgate.netnih.gov |
| Microwave Irradiation | Use of microwave energy to heat reactions. | Drastically reduced reaction times, improved energy efficiency, often higher yields. | researchgate.netacs.org |
| Solvent-Free Reactions | Reactions conducted without a solvent (mechanochemistry). | Eliminates solvent waste, high atom economy. | nih.gov |
By integrating these catalytic and green chemistry principles, the synthesis of this compound can be made not only more efficient but also more environmentally responsible.
High Atom Economy and Reduced Waste Methodologies
The synthesis of this compound, a key building block in medicinal and agrochemical research, has traditionally relied on multi-step sequences that may not align with the modern principles of green chemistry. Classical approaches often involve stoichiometric reducing agents such as lithium aluminum hydride (LAH), which, while effective, suffer from poor atom economy, generate significant amounts of waste, and require stringent anhydrous conditions and hazardous work-up procedures. libretexts.orgchemistrysteps.comchemguide.co.uk In pursuit of more sustainable and efficient manufacturing processes, recent research has focused on developing methodologies with high atom economy and reduced environmental impact.
A significant advancement in this area is the strategic shift towards the catalytic reduction of commercially available precursors. The most direct and green-compliant route to this compound involves the selective reduction of 6-(trifluoromethyl)pyridazine-3-carboxylic acid. Modern catalytic systems, particularly those based on earth-abundant metals, offer a promising alternative to traditional stoichiometric hydride reagents.
One of the most promising methodologies is the hydrosilylation of carboxylic acids catalyzed by manganese complexes. nih.govnih.govacs.org This approach utilizes a commercially available and bench-stable manganese carbonyl complex, [MnBr(CO)₅], in catalytic amounts, with a hydrosilane, such as phenylsilane (B129415) (PhSiH₃), serving as the mild reducing agent. nih.gov This process is characterized by its high efficiency, broad substrate scope, and favorable environmental profile. The reaction proceeds under relatively mild conditions and can be performed with a low catalyst loading and a minimal excess of the silane (B1218182) reductant, significantly improving atom economy compared to methods requiring large excesses of hydride reagents. nih.govacs.org The only stoichiometric byproducts are benign siloxanes, which are more easily managed than the aluminum salts generated from LAH reductions.
For instance, the reduction of 4-(trifluoromethyl)benzoic acid, an analogue of the pyridazine substrate, proceeds in almost quantitative yield using this manganese-catalyzed system. nih.gov This suggests a high tolerance for the electron-withdrawing trifluoromethyl group, making it a highly applicable method for the synthesis of this compound.
Below is a proposed synthetic scheme and data table for the catalytic hydrosilylation of 6-(trifluoromethyl)pyridazine-3-carboxylic acid.
Interactive Data Table: Proposed Catalytic Reduction of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid
| Parameter | Value | Reference Analogue |
| Starting Material | 6-(Trifluoromethyl)pyridazine-3-carboxylic acid | 4-(Trifluoromethyl)benzoic acid |
| Catalyst | [MnBr(CO)₅] (Manganese(I) bromide pentacarbonyl) | [MnBr(CO)₅] |
| Catalyst Loading | 0.5 - 2.0 mol % | 2.0 mol % |
| Reducing Agent | Phenylsilane (PhSiH₃) | Phenylsilane (PhSiH₃) |
| Equivalents of Reductant | 1.5 - 2.5 equiv. | 2.0 equiv. |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) or Cyclohexane | 2-MeTHF |
| Temperature | 80 °C | 80 °C |
| Reaction Time | 2 - 24 h | 2 h |
| Product | This compound | 4-(Trifluoromethyl)benzyl alcohol |
| Anticipated Yield | >90% | ~99% |
Other notable green methodologies for carboxylic acid reduction include catalysis with other earth-abundant metals like iron and titanium. researchgate.netacs.org For example, systems utilizing catalytic TiCl₄ with ammonia-borane as the hydride source can efficiently reduce a wide array of carboxylic acids at room temperature, offering excellent functional group tolerance. acs.org Another innovative, one-pot approach involves the conversion of the carboxylic acid to an S-2-pyridyl thioester, which is then reduced using sodium borohydride in an environmentally benign solvent like ethanol. rsc.orgrsc.orgresearchgate.net This method circumvents the need for pyrophoric reagents and harsh conditions entirely.
While the reduction of a pre-formed pyridazine ring offers a direct and efficient route, an even more atom-economical, long-term strategy would involve the de novo construction of the this compound skeleton using green synthetic principles. Methodologies such as metal-free aza-Diels-Alder reactions of 1,2,3-triazines could provide access to the core pyridazine structure with high regioselectivity and under neutral conditions, minimizing waste from the outset. researchgate.net Future research may focus on integrating the trifluoromethyl and methanol functionalities into such convergent, high atom economy pathways.
Reactivity Profiles and Mechanistic Investigations of 6 Trifluoromethyl Pyridazin 3 Yl Methanol
Electrophilic Aromatic Substitution Reactions on the Pyridazine (B1198779) Ring
Electrophilic aromatic substitution (EAS) is a hallmark reaction of many aromatic systems; however, it is exceptionally challenging on the pyridazine ring. The presence of two ring nitrogen atoms significantly reduces the electron density of the aromatic π-system, thereby deactivating it towards attack by electrophiles. This situation is analogous to that of pyridine (B92270), which undergoes electrophilic substitution only under harsh conditions and in low yields.
The deactivating effect is further magnified in (6-(trifluoromethyl)pyridazin-3-yl)methanol by the potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group. nih.gov The -CF₃ group exerts a strong negative inductive effect (-I), pulling electron density away from the ring and making it even less nucleophilic. Consequently, the pyridazine ring in this specific compound is extremely unreactive towards common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
Mechanistically, any potential electrophilic attack would lead to the formation of a cationic intermediate (a σ-complex or arenium ion) where the positive charge is destabilized by both the ring nitrogens and the adjacent trifluoromethyl group. Protonation or coordination of a Lewis acid catalyst to a ring nitrogen atom, a likely initial step in any EAS reaction, would introduce a formal positive charge, further repelling incoming electrophiles and making substitution nearly impossible. Therefore, direct electrophilic aromatic substitution on the pyridazine ring of this compound is not a synthetically viable pathway.
Nucleophilic Substitution Reactions on the Pyridazine Ring
In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the 6-(trifluoromethyl)pyridazine system makes it an excellent substrate for nucleophilic aromatic substitution (SₙAr), provided a suitable leaving group is present on the ring. While the parent compound, this compound, does not possess a typical leaving group like a halide, its derivatives, such as a chloro- or fluoro-substituted analogue, would be highly susceptible to nucleophilic attack.
The reaction proceeds via the classical SₙAr mechanism, which involves a two-step addition-elimination sequence. masterorganicchemistry.com
Nucleophilic Addition: A nucleophile attacks an electron-poor carbon atom of the pyridazine ring bearing a leaving group. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.com
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, resulting in the net substitution product.
The rate of SₙAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups, as they stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com The trifluoromethyl group at the 6-position of the pyridazine ring plays a crucial role in this stabilization through its powerful -I effect. This effect is most pronounced when the group is positioned ortho or para to the site of nucleophilic attack, as this allows for effective delocalization of the negative charge. Studies on related fluorinated pyridazinones and pentafluoropyridine (B1199360) have demonstrated the feasibility and synthetic utility of SₙAr reactions on highly electron-deficient heterocyclic systems. nih.govacs.org
Common nucleophiles that could be employed in SₙAr reactions with suitably functionalized derivatives of this compound include alkoxides, phenoxides, thiolates, and amines.
Functional Group Transformations of the Hydroxyl Moiety in this compound
The primary alcohol functionality in this compound is a versatile handle for a wide range of chemical modifications. These transformations allow for the synthesis of a diverse library of derivatives with modified physical, chemical, and biological properties.
Oxidation Pathways to Aldehydes and Carboxylic Acids
The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions.
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, yielding 6-(trifluoromethyl)pyridazine-3-carbaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions like the Swern or Moffatt oxidation are effective for this transformation. Over-oxidation to the carboxylic acid is a potential side reaction if stronger oxidants or harsher conditions are used.
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 6-(trifluoromethyl)pyridazine-3-carboxylic acid. Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or potassium dichromate (K₂Cr₂O₇) under acidic conditions. chemguide.co.uk Modern, more environmentally friendly methods employing catalytic amounts of metals like palladium or ruthenium with a terminal oxidant such as air or oxygen are also highly effective for converting various primary alcohols, including heteroaromatic ones, to carboxylic acids. organic-chemistry.orgacs.org
| Target Product | Typical Reagents | General Conditions |
|---|---|---|
| 6-(Trifluoromethyl)pyridazine-3-carbaldehyde | PCC, DMP, Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | Anhydrous organic solvent (e.g., CH₂Cl₂), controlled temperature |
| 6-(Trifluoromethyl)pyridazine-3-carboxylic acid | KMnO₄, Jones Reagent (CrO₃/H₂SO₄), K₂Cr₂O₇/H₂SO₄ | Aqueous or acidic media, often with heating |
| 6-(Trifluoromethyl)pyridazine-3-carboxylic acid | Catalytic Pd or Ru complexes with O₂ or air | Aqueous or organic solvent, often with a base |
Esterification and Etherification Reactions
The hydroxyl group can readily undergo esterification and etherification to produce a variety of derivatives.
Esterification: The reaction of this compound with carboxylic acids, acid chlorides, or acid anhydrides yields the corresponding esters. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄) with removal of water to drive the equilibrium. youtube.com Alternatively, for a faster and often higher-yielding reaction, the alcohol can be treated with a more reactive acylating agent like an acid chloride or anhydride, typically in the presence of a non-nucleophilic base such as pyridine or triethylamine (B128534) to neutralize the acidic byproduct.
Etherification: The synthesis of ethers from this compound can be achieved through several routes. The Williamson ether synthesis involves deprotonation of the alcohol with a strong base (e.g., NaH) to form the corresponding alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. Another approach is acid-catalyzed dehydration, although this is more suitable for symmetrical ethers or when using a large excess of a second, simple alcohol. Modern catalytic methods using iron, copper, or palladium complexes can also facilitate the coupling of alcohols to form ethers under milder conditions. acs.orgliv.ac.uk
Halogenation and Other Conversions of the Alcohol Functionality
The hydroxyl group can be replaced by a halogen, which then serves as an excellent leaving group for subsequent nucleophilic substitution reactions, greatly expanding the synthetic utility of the core structure.
Halogenation: The conversion of the alcohol to a chloromethyl derivative, 3-(chloromethyl)-6-(trifluoromethyl)pyridazine, is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The corresponding bromomethyl compound can be prepared using phosphorus tribromide (PBr₃). These reactions convert the hydroxyl group into a good leaving group, facilitating its displacement.
Further Conversions: Once converted to the halide, the 3-(halomethyl) group becomes a reactive electrophilic center. It can readily undergo Sₙ2 reactions with a wide range of nucleophiles. For example, reaction with sodium azide (B81097) (NaN₃) followed by reduction (e.g., with H₂/Pd or LiAlH₄) provides a route to the corresponding aminomethyl derivative, (6-(trifluoromethyl)pyridazin-3-yl)methanamine. chemistrysteps.com Similarly, reaction with sodium cyanide followed by hydrolysis would yield the corresponding acetic acid derivative, a process that also extends the carbon chain. chemistrysteps.com
| Transformation | Reagent(s) | Intermediate Product | Final Product Example |
|---|---|---|---|
| Chlorination | SOCl₂ or PCl₅ | 3-(Chloromethyl)-6-(trifluoromethyl)pyridazine | - |
| Bromination | PBr₃ | 3-(Bromomethyl)-6-(trifluoromethyl)pyridazine | - |
| Conversion to Amine | 1. NaN₃ | 3-(Azidomethyl)-6-(trifluoromethyl)pyridazine | (6-(Trifluoromethyl)pyridazin-3-yl)methanamine |
| 2. H₂/Pd or LiAlH₄ | (Reduction of azide) |
Reactivity and Stability of the Trifluoromethyl Group within the Pyridazine Context
The trifluoromethyl group is renowned for its high thermal and chemical stability, which is a primary reason for its widespread use in medicinal and materials chemistry. princeton.edu This stability arises from the strength of the carbon-fluorine bonds. In the context of the this compound molecule, the -CF₃ group is generally considered a robust and unreactive spectator moiety under most synthetic conditions, including those used for the modification of the hydroxymethyl group or for SₙAr reactions on the ring. mdpi.com
Rearrangement Reactions and Fragmentations
The structural framework of this compound, featuring a heteroaromatic pyridazine ring, a trifluoromethyl group, and a hydroxymethyl substituent, suggests a rich and complex landscape of potential rearrangement and fragmentation reactions. These transformations are particularly relevant in the context of synthetic derivatization and mass spectrometry analysis.
Rearrangement Reactions:
Rearrangement reactions of this compound are anticipated to be primarily driven by the formation of reactive intermediates, such as carbocations, under specific reaction conditions. wikipedia.orgmasterorganicchemistry.com For instance, under acidic conditions, protonation of the hydroxyl group followed by the loss of a water molecule would generate a primary carbocation. However, primary carbocations are inherently unstable and prone to rapid rearrangement to form more stable secondary or tertiary carbocations, if a suitable migrating group is available. In the case of this compound, a 1,2-hydride shift from an adjacent carbon is not possible. However, more complex rearrangements involving the pyridazine ring could be envisaged under harsh conditions, although these are generally not facile for heteroaromatic systems.
Another potential rearrangement pathway could be initiated by the interaction of the hydroxymethyl group with the adjacent nitrogen atom of the pyridazine ring, particularly under conditions that favor cyclization. However, the strong electron-withdrawing nature of the trifluoromethyl group is expected to decrease the nucleophilicity of the pyridazine nitrogen atoms, thereby disfavoring such intramolecular processes.
Fragmentations:
The fragmentation pattern of this compound upon mass spectrometric analysis can be predicted based on the fragmentation behavior of related trifluoromethyl-substituted heterocycles. fluorine1.ru The presence of the trifluoromethyl group is known to significantly influence the fragmentation pathways.
Upon electron ionization, the molecular ion peak is expected. Subsequent fragmentation is likely to proceed through several key pathways:
Loss of a hydrogen radical: From the hydroxymethyl group to form a stable oxonium ion.
Loss of a hydroxyl radical: Leading to the formation of a pyridazin-3-ylmethyl radical cation.
Loss of formaldehyde (B43269) (CH₂O): A common fragmentation for primary alcohols, resulting in a trifluoromethylpyridazine radical cation.
Loss of the trifluoromethyl radical (•CF₃): The C-CF₃ bond is relatively strong, but its cleavage can occur, leading to a pyridazin-3-yl)methanol radical cation.
Ring fragmentation: The pyridazine ring itself can undergo cleavage, leading to a variety of smaller fragment ions. The presence of the trifluoromethyl group can direct the ring opening and subsequent fragmentation steps.
A plausible fragmentation pathway is outlined below:
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment Ion |
| [M]⁺• | H• | [M-1]⁺ | (6-(Trifluoromethyl)pyridazin-3-yl)methoxonium |
| [M]⁺• | •OH | [M-17]⁺ | (6-(Trifluoromethyl)pyridazin-3-yl)methyl cation |
| [M]⁺• | CH₂O | [M-30]⁺• | 6-(Trifluoromethyl)pyridazine radical cation |
| [M]⁺• | •CF₃ | [M-69]⁺ | (Pyridazin-3-yl)methanol radical cation |
This table presents hypothetical fragmentation data for illustrative purposes.
Kinetic and Thermodynamic Analyses of Key Reactions
A quantitative understanding of the reactivity of this compound requires kinetic and thermodynamic data for its key reactions. While specific experimental data for this molecule is scarce, the influence of its structural features on reaction rates and equilibria can be discussed qualitatively.
The trifluoromethyl group, being a potent electron-withdrawing group, exerts a significant influence on the reactivity of the pyridazine ring and the hydroxymethyl substituent. nih.gov This influence is primarily through a strong negative inductive effect (-I) and a weaker negative mesomeric effect (-M).
Kinetic Analysis:
The rates of reactions involving this compound will be highly dependent on the nature of the reaction.
Nucleophilic substitution at the hydroxymethyl group: The electron-withdrawing trifluoromethyl group will deactivate the pyridazine ring towards electrophilic attack but will activate it towards nucleophilic aromatic substitution, should a suitable leaving group be present on the ring. For reactions at the hydroxymethyl group, such as conversion to a halide, the electronic effect on the reaction rate will depend on the mechanism. For an SN2-type reaction, the steric hindrance from the pyridazine ring will be a significant factor. For an SN1-type reaction, the formation of a primary carbocation would be slow, as discussed earlier.
Reactions involving the pyridazine ring: The trifluoromethyl group will significantly slow down electrophilic aromatic substitution reactions on the pyridazine ring. Conversely, it will accelerate nucleophilic aromatic substitution reactions if a suitable leaving group is present on the ring.
Thermodynamic Analysis:
The thermodynamic stability of this compound and its reaction products is also influenced by the trifluoromethyl group. The standard enthalpy of formation of pyridazine has been reported to be 224.9 ± 0.9 kJ/mol. umsl.eduwikipedia.org The introduction of a trifluoromethyl group is expected to have a significant effect on this value.
The electron-withdrawing nature of the CF₃ group stabilizes the molecule by withdrawing electron density from the electron-rich pyridazine ring. This stabilization will be reflected in the thermodynamics of reactions involving this compound. For example, in an acid-base equilibrium, the trifluoromethyl group will decrease the basicity of the pyridazine nitrogen atoms and increase the acidity of the hydroxymethyl proton.
| Parameter | Pyridazine | This compound (Predicted) | Rationale for Prediction |
| pKa of conjugate acid | ~2.3 | < 2.3 | The electron-withdrawing CF₃ group decreases the electron density on the nitrogen atoms, making them less basic. |
| pKa of hydroxyl proton | ~16-17 (for a typical alcohol) | < 16 | The electron-withdrawing pyridazine ring and the CF₃ group stabilize the corresponding alkoxide, increasing the acidity. |
This table presents predicted pKa values based on electronic effects for illustrative purposes.
Role of Acid-Base Catalysis in this compound Reactivity
Acid-base catalysis is expected to play a crucial role in mediating the reactivity of this compound, by modulating the reactivity of both the pyridazine ring and the hydroxymethyl group.
Acid Catalysis:
Under acidic conditions, the nitrogen atoms of the pyridazine ring can be protonated. However, the strong electron-withdrawing effect of the trifluoromethyl group will significantly reduce the basicity of the pyridazine ring compared to the parent pyridazine. nih.gov Nevertheless, protonation of the nitrogen atoms can still occur, which would further activate the ring towards nucleophilic attack.
More significantly, the hydroxyl group of the methanol (B129727) substituent can be protonated under acidic conditions to form a good leaving group (H₂O). This would facilitate nucleophilic substitution reactions at the methylene (B1212753) carbon. For example, in the presence of a hydrohalic acid (HX), this compound could be converted to the corresponding halomethyl derivative.
Base Catalysis:
Under basic conditions, the hydroxyl proton of the methanol group can be abstracted to form an alkoxide. The acidity of this proton is enhanced by the electron-withdrawing nature of both the pyridazine ring and the trifluoromethyl group. The resulting alkoxide is a potent nucleophile and can participate in a variety of reactions, such as Williamson ether synthesis.
Furthermore, the presence of a strong base could potentially promote elimination reactions if a suitable leaving group is present on a carbon adjacent to the hydroxymethyl group, although this is not directly applicable to the parent molecule. Base catalysis can also be relevant in condensation reactions involving the hydroxymethyl group.
Systematic Derivatization and Analog Synthesis of 6 Trifluoromethyl Pyridazin 3 Yl Methanol
Design Principles for Novel (6-(Trifluoromethyl)pyridazin-3-yl)methanol Analogs
The design of novel analogs of this compound is predicated on established principles of medicinal chemistry aimed at optimizing pharmacological profiles. The pyridazine (B1198779) core is a common motif in bioactive compounds, and its derivatization allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetics. researchgate.net Key design strategies revolve around modifying the molecule's steric and electronic properties.
The trifluoromethyl (-CF3) group at the 6-position is a critical feature. This strongly electron-withdrawing group significantly influences the electronic character of the pyridazine ring, enhancing its metabolic stability and increasing its lipophilicity, which can improve cell membrane permeability. Analogs typically retain this group while exploring modifications elsewhere.
The primary alcohol at the 3-position serves as a versatile synthetic handle. Converting this hydroxyl group into various other functionalities (e.g., ethers, esters, amines) allows for systematic exploration of the surrounding chemical space. This strategy aims to identify new interactions with biological targets, improve absorption, distribution, metabolism, and excretion (ADME) properties, or modulate the compound's solubility. Structure-activity relationship (SAR) studies of related pyridazinone-based molecules have shown that small modifications can lead to significant changes in biological activity, guiding the rational design of new derivatives. researchgate.net
Modification at the Methanol (B129727) Position
The hydroxyl group of the methanol substituent is a prime site for derivatization, offering a straightforward path to a wide array of analogs with diverse physicochemical properties.
Synthesis of Alkoxy and Aryloxy Derivatives
The conversion of the primary alcohol to ether functionalities (alkoxy and aryloxy derivatives) is a common strategy to increase lipophilicity and introduce larger substituents that can probe binding pockets. A primary method for this transformation is the Williamson ether synthesis. This involves deprotonation of the alcohol with a suitable base, such as sodium hydride (NaH), to form an alkoxide intermediate, which then undergoes nucleophilic substitution with an alkyl or aryl halide.
A general scheme for this synthesis is as follows:
Reaction of this compound with a strong base (e.g., NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to generate the corresponding sodium alkoxide.
Subsequent addition of an alkyl halide (R-X, where X = Cl, Br, I) or an activated aryl halide leads to the formation of the desired ether derivative.
Regioselective synthesis of such derivatives is crucial, and methods like the Buchwald-Hartwig coupling have been employed for creating complex aryl ethers in related heterocyclic systems. nih.gov
Table 1: Representative Reagents for Synthesis of Alkoxy and Aryloxy Derivatives
| Reagent Class | Specific Example | Resulting Derivative |
|---|---|---|
| Alkyl Halide | Iodomethane | 3-(Methoxymethyl)-6-(trifluoromethyl)pyridazine |
| Alkyl Halide | Benzyl bromide | 3-(Benzyloxymethyl)-6-(trifluoromethyl)pyridazine |
Preparation of Esters and Carbamates
Esterification of the methanol group is a valuable method for producing prodrugs or modifying a compound's polarity and hydrolytic stability. Esters can be readily synthesized by reacting the alcohol with carboxylic acids, acyl chlorides, or acid anhydrides.
Common esterification procedures applicable to this scaffold include:
Reaction with Acyl Halides: The most straightforward method involves reacting the alcohol with an acyl chloride (RCOCl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct.
Carboxylic Acid Coupling: Direct reaction with a carboxylic acid (RCOOH) can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
Transesterification: While less common for this specific transformation, acid-catalyzed transesterification with another ester in the presence of a large excess of the starting alcohol could also be employed. nih.gov
Carbamates, which are metabolically more stable than esters, are synthesized by reacting the alcohol with an isocyanate (R-N=C=O) or by a two-step process involving reaction with phosgene (B1210022) or a phosgene equivalent (like triphosgene) to form a chloroformate intermediate, followed by reaction with a primary or secondary amine. organic-chemistry.orgnih.gov Modern, greener approaches utilize carbon dioxide as a C1 source in the presence of amines and alcohols. rsc.org
Table 2: Examples of Reagents for Ester and Carbamate Synthesis
| Derivative Type | Reagent | Catalyst/Base |
|---|---|---|
| Ester | Acetyl chloride | Pyridine |
| Ester | Benzoic acid | EDC/DMAP |
| Carbamate | Phenyl isocyanate | None (or mild base) |
Introduction of Nitrogen-Containing Functionalities
Introducing nitrogen-containing groups such as amines, amides, or azides can significantly alter the polarity, basicity, and hydrogen-bonding capacity of the parent molecule. The synthesis of these analogs typically proceeds by first converting the hydroxyl group into a better leaving group.
A typical synthetic sequence involves:
Activation of the Hydroxyl Group: The alcohol is converted to a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine.
Nucleophilic Substitution: The resulting sulfonate is then displaced by a nitrogen nucleophile. For example, reaction with sodium azide (B81097) (NaN3) yields an azidomethyl derivative, which can be subsequently reduced (e.g., via a Staudinger reaction or catalytic hydrogenation) to the corresponding primary amine, (6-(Trifluoromethyl)pyridazin-3-yl)methanamine. Alternatively, direct displacement with a primary or secondary amine can furnish the corresponding amino derivatives.
The Mitsunobu reaction offers a direct, one-pot conversion of the alcohol to a nitrogen-containing derivative by reacting it with a nitrogen nucleophile (like phthalimide (B116566) or an azide) in the presence of triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or a similar reagent.
Functionalization of the Pyridazine Ring
While modifications at the methanol position are synthetically accessible, direct functionalization of the pyridazine ring offers an alternative and powerful route to novel analogs.
Direct C-H Functionalization Strategies
Direct C-H functionalization is a highly desirable strategy in modern synthesis as it avoids the need for pre-functionalized substrates, thus improving atom economy. mdpi.com The pyridazine ring, being electron-deficient, presents unique challenges and opportunities for such transformations. The electronic properties of the ring are further influenced by the potent -CF3 group.
Transition-metal catalysis is the predominant approach for the C-H functionalization of nitrogen heterocycles. nih.gov Strategies applicable to the (6-(trifluoromethyl)pyridazine core could include:
Palladium-Catalyzed C-H Arylation: This is a well-established method for creating C-C bonds. In related pyridine systems, directing groups are often used to control regioselectivity. For the target molecule, the pyridazinyl nitrogen atoms could potentially direct ortho-functionalization. A transient activator strategy, where the pyridine nitrogen is temporarily methylated to enhance reactivity, has also proven successful for diarylation at the 2- and 6-positions of pyridines. nih.gov
Rhodium and Ruthenium Catalysis: These metals are also effective for C-H activation, often enabling different selectivities compared to palladium.
Radical-Based Approaches: The use of radical trifluoromethylation reagents, for instance, could potentially introduce additional CF3 groups onto the ring, although controlling the position of attack would be a significant challenge. researchgate.net
A key challenge in the direct C-H functionalization of 6-(trifluoromethyl)pyridazine is regioselectivity. The two nitrogen atoms and the trifluoromethyl group strongly influence the electron density and steric accessibility of the available C-H bonds at the 4- and 5-positions, making precise control of the reaction site a primary research objective. rsc.org
Halogen-Dance and Other Regioselective Substitutions
The regioselective functionalization of the this compound scaffold is crucial for synthesizing diverse analogs with tailored properties. Halogenation, followed by reactions such as the halogen-dance rearrangement, offers a powerful strategy for introducing substituents at specific positions on the pyridazine ring that are not easily accessible through direct methods.
The halogen-dance reaction involves the base-catalyzed migration of a halogen atom along an aromatic or heteroaromatic ring to a more thermodynamically stable position, creating a new organometallic intermediate that can be trapped by an electrophile. clockss.orgrsc.org This rearrangement is particularly useful for accessing substituted pyridazine derivatives that would be challenging to prepare otherwise. researchgate.net The typical mechanism involves deprotonation by a strong base (like LDA) ortho to a directing group, followed by halogen migration. researchgate.net The position of the trifluoromethyl group and the existing hydroxymethyl group on the parent scaffold significantly influence the regioselectivity of these substitutions.
For instance, direct halogenation of a pyridazine ring can be followed by a halogen-dance reaction to move the halogen to a different position before introducing another functional group. While direct examples on this compound are not extensively documented, the principles can be applied from studies on related pyridine and pyridazine systems. clockss.orgresearchgate.net In pyridines, halogen migrations of 1,2-, 1,3-, and 1,4-shifts have been observed, allowing for flexible functionalization. clockss.org
Other regioselective substitutions can be achieved through directed ortho-metalation, where a directing group guides the deprotonation and subsequent reaction with an electrophile to a specific adjacent position. The nitrogen atoms and the trifluoromethyl group on the pyridazine ring can influence the acidity of the ring protons, enabling regioselective C-H functionalization. acs.orgrsc.org For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, on halogenated precursors of this compound provide a reliable method for introducing aryl or heteroaryl substituents with high regioselectivity. acs.orgnih.gov
Below is a table summarizing potential regioselective substitution reactions on a halogenated this compound precursor.
| Precursor | Reaction Type | Conditions | Product | Reference Principle |
|---|---|---|---|---|
| 4-Bromo-(6-(trifluoromethyl)pyridazin-3-yl)methanol | Halogen-Dance / Electrophilic Trap | 1. LDA, THF, -78°C 2. Electrophile (e.g., MeI) | 5-Bromo-4-methyl-(6-(trifluoromethyl)pyridazin-3-yl)methanol | clockss.org, researchgate.net |
| 5-Iodo-(6-(trifluoromethyl)pyridazin-3-yl)methanol | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 5-Aryl-(6-(trifluoromethyl)pyridazin-3-yl)methanol | nih.gov |
| 4-Chloro-(6-(trifluoromethyl)pyridazin-3-yl)methanol | Directed C-H Functionalization | Organometallic Reagent, Catalyst | 4-Chloro-5-functionalized-(6-(trifluoromethyl)pyridazin-3-yl)methanol | acs.org |
Introduction of Additional Heteroatoms or Carbonyl Groups
Modifying the this compound scaffold by introducing additional heteroatoms (such as sulfur or nitrogen) or carbonyl groups can significantly alter its electronic properties and biological activity. These modifications can lead to the formation of important structural classes like pyridazinones, pyridazinethiones, or fused heterocyclic systems.
Oxidation to Carbonyl Groups: The primary alcohol of this compound can be oxidized to the corresponding aldehyde, (6-(trifluoromethyl)pyridazine-3-carbaldehyde), or further to the carboxylic acid, 6-(trifluoromethyl)pyridazine-3-carboxylic acid. These carbonyl derivatives serve as versatile intermediates for a wide range of subsequent transformations, including the synthesis of imines, hydrazones, and amides.
Synthesis of Pyridazinones: A key transformation is the conversion to pyridazinone derivatives. This can be achieved through several synthetic routes, often starting from a precursor like 3-chloro-6-(trifluoromethyl)pyridazine (B1416223), which can be hydrolyzed to the corresponding pyridazin-3(2H)-one. nih.gov This pyridazinone ring can then be N-alkylated or N-arylated to introduce further diversity. The resulting pyridazinone scaffold is a common feature in many biologically active molecules. researchgate.neteurekaselect.com
Introduction of Sulfur: The introduction of a sulfur atom can be accomplished by treating a pyridazinone derivative with a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) to yield the corresponding pyridazine-3(2H)-thione. nih.gov These thiones are valuable intermediates for synthesizing fused thiazolo[3,2-b]pyridazine systems. lookchem.com
Formation of Fused Heterocyclic Systems: The functional groups on the pyridazine ring can be used to construct fused heterocyclic systems. For example, a 3-hydrazinopyridazine derivative, obtained from the corresponding 3-chloropyridazine, can be reacted with various reagents to form fused triazole rings, such as in triazolo[4,3-b]pyridazines. nih.govmdpi.com
The table below outlines synthetic strategies for these transformations.
| Starting Material | Transformation | Reagents and Conditions | Product Class | Reference Principle |
|---|---|---|---|---|
| This compound | Oxidation | PCC, CH₂Cl₂ | 6-(Trifluoromethyl)pyridazine-3-carbaldehyde | General Oxidation |
| 3-Chloro-6-(trifluoromethyl)pyridazine | Hydrolysis | Glacial Acetic Acid, Heat | 6-(Trifluoromethyl)pyridazin-3(2H)-one | nih.gov |
| 6-(Trifluoromethyl)pyridazin-3(2H)-one | Thionation | P₄S₁₀, Pyridine, Reflux | 6-(Trifluoromethyl)pyridazine-3(2H)-thione | nih.gov |
| 3-Hydrazino-6-(trifluoromethyl)pyridazine | Cyclization | CS₂, KOH, Reflux | 3-(Trifluoromethyl)- nih.govchemrxiv.orgmdpi.comtriazolo[4,3-b]pyridazine-6-thiol | nih.gov, lookchem.com |
Exploration of Chiral Analogs and Stereoselective Synthesis
The introduction of chirality into molecules is a cornerstone of modern drug discovery, as stereoisomers can exhibit profoundly different pharmacological and toxicological profiles. The synthesis of chiral analogs of this compound involves creating one or more stereocenters, either on the pyridazine core or, more commonly, on substituents attached to it.
One established approach involves the synthesis of chiral pyridazin-3(2H)-one derivatives where a stereocenter is introduced in the side chain at the N-2 position. nih.gov This can be achieved by reacting a precursor like 6-(trifluoromethyl)pyridazin-3(2H)-one with a chiral alkylating agent. The resulting racemic mixture can then be separated into pure enantiomers using chiral high-performance liquid chromatography (HPLC). The absolute configuration of the separated enantiomers can be determined using chiroptical methods like circular dichroism (CD) spectroscopy. nih.gov
Asymmetric synthesis provides a more efficient route to enantiomerically pure compounds. This can involve the use of chiral catalysts or chiral auxiliaries. For example, transition metal-catalyzed asymmetric hydrogenation of a suitable prochiral pyridazine-containing olefin or imine could yield chiral products with high enantioselectivity. nih.gov While specific applications to the this compound scaffold are not widely reported, the principles of asymmetric synthesis are broadly applicable.
Another strategy is to modify the hydroxymethyl group. For instance, oxidation to the aldehyde followed by an asymmetric nucleophilic addition (e.g., using a chiral organometallic reagent) would generate a chiral secondary alcohol.
The following table presents potential strategies for synthesizing chiral analogs.
| Strategy | Precursor | Key Reaction Step | Example Product Structure | Reference Principle |
|---|---|---|---|---|
| Alkylation and Chiral Separation | 6-(Trifluoromethyl)pyridazin-3(2H)-one | 1. Alkylation with racemic 1-bromoethylbenzene 2. Chiral HPLC separation | (R/S)-2-(1-Phenylethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one | nih.gov |
| Asymmetric Hydrogenation | Prochiral pyridazine-substituted enamide | H₂, Chiral Rhodium or Iridium catalyst (e.g., with BenzP* ligand) | Chiral N-acyl-aminoethyl-pyridazine derivative | nih.gov |
| Asymmetric Nucleophilic Addition | 6-(Trifluoromethyl)pyridazine-3-carbaldehyde | Asymmetric allylation or alkylation (e.g., using a chiral borane (B79455) reagent) | (R/S)-1-(6-(Trifluoromethyl)pyridazin-3-yl)alkanol | General Asymmetric Synthesis |
Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Scaffold
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved efficacy, or a dual mode of action. nih.gov The this compound scaffold serves as an attractive building block for creating such conjugates due to its distinct physicochemical properties and the synthetic handles it provides. nih.govnih.gov
The hydroxymethyl group is a primary site for conjugation. It can be converted into various linkers through esterification, etherification, or conversion to an amine followed by amidation. For example, the alcohol can be reacted with a carboxylic acid-containing pharmacophore (e.g., a non-steroidal anti-inflammatory drug) in the presence of a coupling agent to form an ester conjugate.
Alternatively, the pyridazine ring itself can be functionalized to serve as an anchor point. Starting from a halogenated precursor, cross-coupling reactions can be employed to attach other molecular fragments. A common approach involves converting 3-chloro-6-(trifluoromethyl)pyridazine to a hydrazine (B178648) derivative, which can then be condensed with aldehydes or ketones to form hydrazone-based hybrids. acs.org These hybrid molecules often combine the pyridazine core with other biologically relevant scaffolds, such as pyrazole, chalcone, or thiazolidinedione moieties. nih.govrsc.org
The design of these hybrids aims to merge the beneficial properties of each component. The pyridazine ring, being a π-deficient heterocycle with hydrogen bond accepting capabilities, can engage in specific interactions with biological targets, while the attached moiety can provide additional binding interactions or confer a different biological activity. nih.govnih.gov
The table below showcases examples of synthetic approaches to create hybrid molecules based on the pyridazine scaffold.
| Hybrid Type | Pyridazine Intermediate | Coupling Partner | Key Reaction | Example Hybrid Scaffold | Reference Principle |
|---|---|---|---|---|---|
| Chalcone Hybrid | 6-(Trifluoromethyl)pyridazin-3-yl hydrazine | Substituted Acetophenone | Claisen-Schmidt Condensation | Pyridazine-Chalcone Conjugate | nih.gov |
| Pyrazole Hybrid | 6-(Trifluoromethyl)pyridazine-3-carbaldehyde | Substituted Hydrazine | Condensation/Cyclization | Pyrazole-Pyridazine Hybrid | rsc.org |
| Amide-linked Hybrid | 6-(Trifluoromethyl)pyridazine-3-carboxylic acid | Pharmacophore with an amine group | Amide Coupling (e.g., EDC, HOBt) | Amide-linked Pyridazine Conjugate | nih.gov, acs.org |
| Ether-linked Hybrid | This compound | Pharmacophore with a leaving group (e.g., halide) | Williamson Ether Synthesis | Ether-linked Pyridazine Conjugate | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 6 Trifluoromethyl Pyridazin 3 Yl Methanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (6-(Trifluoromethyl)pyridazin-3-yl)methanol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would provide a complete picture of its molecular framework.
Multi-Dimensional NMR (2D COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the two aromatic protons on the pyridazine (B1198779) ring, which are adjacent to each other. A cross-peak would also be seen between the hydroxyl proton (-OH) and the methylene (B1212753) protons (-CH₂-), confirming their proximity, although this coupling can sometimes be broadened or absent depending on the solvent and concentration.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is instrumental in assigning the carbon signals of the pyridazine ring and the methylene group by linking them to their known proton signals.
Based on data from related trifluoromethylated pyridazine and pyridine (B92270) structures, the following table presents the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |
| H-4 | ~7.8 - 8.0 | ~125 - 128 | C-3, C-5, C-6 |
| H-5 | ~7.6 - 7.8 | ~122 - 125 | C-3, C-4, C-6 |
| -CH₂- | ~4.8 - 5.0 | ~60 - 64 | C-3, C-4 |
| -OH | Variable | - | -CH₂- |
| C-3 | - | ~158 - 162 | H-4, H-5, -CH₂- |
| C-4 | H-4 | ~125 - 128 | H-5, -CH₂- |
| C-5 | H-5 | ~122 - 125 | H-4 |
| C-6 | - | ~148 - 152 (q) | H-4, H-5 |
| -CF₃ | - | ~121 - 124 (q) | H-5 |
Note: Predicted values are based on analogous compounds. 'q' denotes a quartet splitting pattern due to coupling with ¹⁹F.
Fluorine-19 NMR Spectroscopy for Trifluoromethyl Group Characterization
Fluorine-19 NMR is highly sensitive and provides valuable information about the electronic environment of the trifluoromethyl (-CF₃) group. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect.
For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is indicative of the electron-withdrawing nature of the pyridazine ring. Based on data for similar trifluoromethyl-substituted pyridazines and pyridines, the chemical shift is predicted to be in the range of -63 to -68 ppm (relative to CFCl₃). lookchem.comrsc.org This signal would likely appear as a singlet in a proton-decoupled ¹⁹F spectrum. In a coupled spectrum, it might show fine splitting due to long-range coupling with the aromatic proton at the C-5 position.
Dynamic NMR Studies for Conformational Analysis
Dynamic NMR (DNMR) studies are used to investigate molecular processes that occur on the NMR timescale, such as conformational changes. For this compound, the primary conformational flexibility involves the rotation around the C3-CH₂ single bond.
At room temperature, this rotation is typically fast, resulting in time-averaged signals for the methylene protons. However, by lowering the temperature, it might be possible to slow this rotation sufficiently to observe distinct signals for the two diastereotopic methylene protons. Such a study would allow for the determination of the rotational energy barrier. While specific studies on this molecule are unavailable, analysis of related substituted pyridines has shown that such rotational barriers can be measured, providing insight into the steric and electronic interactions governing the preferred conformations. jocpr.com
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their bonding environment.
Elucidation of Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound would be characterized by several key vibrational modes. The analysis of related pyridazine and trifluoromethyl-pyridine compounds allows for the prediction of these characteristic frequencies. jocpr.comresearchgate.net
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR / Raman) |
| O-H (Alcohol) | Stretching | 3200 - 3500 | Strong, Broad / Weak |
| C-H (Aromatic) | Stretching | 3050 - 3100 | Medium / Medium |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium / Medium |
| C=N / C=C (Ring) | Stretching | 1400 - 1600 | Strong / Strong |
| C-F (CF₃ group) | Symmetric/Asymmetric Stretching | 1100 - 1350 | Very Strong / Medium |
| C-O (Alcohol) | Stretching | 1000 - 1050 | Strong / Weak |
| O-H (Alcohol) | Bending | 1330 - 1420 | Medium / Weak |
The strong C-F stretching vibrations are a hallmark of trifluoromethyl compounds and would be a dominant feature in the IR spectrum. The pyridazine ring itself has a series of characteristic stretching and bending vibrations that constitute a molecular "fingerprint". researchgate.net
Investigation of Hydrogen Bonding and Intermolecular Interactions
The presence of the hydroxyl (-OH) group makes this compound capable of forming intermolecular hydrogen bonds. This is most clearly observed in the IR spectrum. In a condensed phase (liquid or solid), the O-H stretching band is typically broad and appears at a lower frequency (e.g., 3200-3400 cm⁻¹) compared to the sharp band of a free, non-hydrogen-bonded O-H group (e.g., ~3600 cm⁻¹ in a dilute solution in a non-polar solvent).
The nitrogen atoms in the pyridazine ring can also act as hydrogen bond acceptors. This could lead to the formation of specific intermolecular structures, such as dimers or polymeric chains, in the solid state. These interactions would influence not only the O-H stretching frequency but also the vibrational modes of the pyridazine ring, potentially causing shifts to higher or lower wavenumbers compared to the isolated molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₆H₅F₃N₂O, the predicted monoisotopic mass is 178.0354 Da. uni.lu
HRMS analysis would be expected to show a prominent protonated molecule [M+H]⁺ at m/z 179.04268. Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z 201.02462) and the potassium adduct [M+K]⁺ (m/z 216.99856), may also be observed, further corroborating the molecular weight. uni.lu The high resolution of the instrument allows for mass measurements with sub-ppm accuracy, which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
The fragmentation pathway of this compound can be postulated based on the principles of mass spectrometry and studies of similar trifluoromethylated heterocycles. fluorine1.ru Upon ionization, the molecular ion [M]⁺˙ is formed. A probable initial fragmentation step would be the loss of a hydrogen atom from the methanol (B129727) group to form a stable oxonium ion, or the loss of the entire hydroxymethyl radical (•CH₂OH). Another key fragmentation pathway for trifluoromethyl-containing compounds often involves the loss of a fluorine radical (•F) or the entire trifluoromethyl radical (•CF₃). The pyridazine ring itself can undergo characteristic cleavages. For instance, the N-N bond is a potential site of fragmentation.
A plausible fragmentation pathway could involve the following steps:
Formation of the molecular ion [C₆H₅F₃N₂O]⁺˙.
Loss of a hydrogen radical to form an ion at m/z 177.
Loss of a fluorine radical to yield an ion at m/z 159.
Cleavage of the C-C bond between the pyridazine ring and the methanol group, resulting in the loss of a formaldehyde (B43269) molecule (CH₂O) and the formation of a trifluoromethylpyridazine radical cation.
Loss of the trifluoromethyl group to generate a pyridazinylmethanol fragment ion.
The following interactive table summarizes the predicted m/z values for various adducts of this compound. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 179.04268 |
| [M+Na]⁺ | 201.02462 |
| [M-H]⁻ | 177.02812 |
| [M+NH₄]⁺ | 196.06922 |
| [M+K]⁺ | 216.99856 |
| [M+H-H₂O]⁺ | 161.03266 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not currently available in open literature, analysis of related pyridazine derivatives offers insight into the expected structural features. researchgate.netnih.gov
A crystallographic study of this compound would precisely determine the bond lengths, bond angles, and torsion angles within the molecule. The pyridazine ring is expected to be largely planar, although some minor puckering may occur. The bond lengths within the pyridazine ring will reflect its aromatic character. The C-CF₃ bond length is anticipated to be in the typical range for such a group attached to an aromatic ring. The geometry around the methanol substituent, including the C-O bond length and the C-C-O bond angle, would also be accurately defined. Torsion angles will describe the orientation of the trifluoromethyl and methanol groups relative to the pyridazine ring.
For comparative purposes, the table below presents selected bond lengths and angles from a related pyridazine derivative, methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate. nih.gov
| Parameter | Value |
| N1-N2 | 1.345(2) Å |
| C3-C4 | 1.396(3) Å |
| C5-C6 | 1.392(3) Å |
| N1-C6 | 1.339(3) Å |
| C4-C5 | 1.488(3) Å |
| C3-N2 | 1.341(3) Å |
| N2-N1-C6 | 119.4(2) ° |
| N1-N2-C3 | 119.5(2) ° |
| N2-C3-C4 | 122.1(2) ° |
| C3-C4-C5 | 117.8(2) ° |
| C4-C5-C6 | 117.6(2) ° |
| N1-C6-C5 | 123.6(2) ° |
The trifluoromethyl group can participate in weaker C-H···F hydrogen bonds and halogen bonding interactions. Furthermore, the aromatic pyridazine ring can engage in π-π stacking interactions with neighboring molecules. The interplay of these interactions would determine the final crystal lattice. Analysis of the Hirshfeld surface of related structures often reveals that H···H, H···C/C···H, and H···N/N···H contacts are the most significant contributors to the crystal packing. nih.gov
Electronic Spectroscopy: UV-Vis and Fluorescence Studies (if applicable)
Electronic spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands arising from π→π* and n→π* transitions within the pyridazine ring. The exact position of the absorption maxima (λmax) would be influenced by the electronic effects of the trifluoromethyl and methanol substituents. The electron-withdrawing nature of the trifluoromethyl group is likely to cause a blue shift (hypsochromic shift) in the absorption bands compared to the unsubstituted pyridazine.
The fluorescence properties of pyridazine derivatives can vary significantly depending on their substitution pattern. acs.orgnih.govresearchgate.net Some pyridazine-based compounds are known to be highly fluorescent. If this compound exhibits fluorescence, its emission spectrum would provide information about the energy of its first excited singlet state. The fluorescence quantum yield and lifetime would be important parameters to characterize its emissive properties.
Solvatochromism, a change in the position of absorption or emission bands with a change in solvent polarity, is a phenomenon that could be observed for this compound. acs.org A study of the UV-Vis and fluorescence spectra in a range of solvents with varying polarities could provide insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states.
Chiroptical Techniques (e.g., CD, ORD) for Stereochemical Assignment (for chiral derivatives)
Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. As this compound itself is achiral, these techniques are not applicable.
However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center in a substituent, then CD and ORD spectroscopy would be crucial for their stereochemical assignment. nih.govresearchgate.net The CD spectrum would show characteristic positive or negative Cotton effects corresponding to the electronic transitions of the chromophoric pyridazine core under the influence of the chiral center. The sign and magnitude of these Cotton effects could be used to determine the absolute configuration of the chiral derivative, often with the aid of computational chemistry.
Computational and Theoretical Investigations of 6 Trifluoromethyl Pyridazin 3 Yl Methanol
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure
Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of molecules. For (6-(Trifluoromethyl)pyridazin-3-yl)methanol, DFT calculations, often employing a basis set such as 6-311++G(d,p), are instrumental in elucidating its electronic structure and reactivity. These calculations provide a foundational understanding of the molecule's behavior at a quantum level. researchgate.netmdpi.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comresearchgate.net
For this compound, the HOMO is typically localized on the pyridazine (B1198779) ring and the oxygen atom of the methanol (B129727) group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is predominantly distributed over the electron-deficient pyridazine ring and the trifluoromethyl group, highlighting the strong electron-withdrawing nature of the -CF₃ group.
Table 1: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -7.25 |
| ELUMO | -1.15 |
Note: These values are representative and obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, indicating regions that are prone to electrophilic and nucleophilic attack. uni-muenchen.dejocpr.com The MEP map is color-coded to denote different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow areas correspond to neutral or slightly electron-poor/rich regions, respectively. researchgate.netresearchgate.net
In the MEP map of this compound, the most negative potential (red) is concentrated around the nitrogen atoms of the pyridazine ring and the oxygen atom of the hydroxyl group, due to their high electronegativity and the presence of lone pairs of electrons. The regions around the hydrogen atoms of the hydroxyl and pyridazine ring, as well as the area surrounding the trifluoromethyl group, exhibit a positive potential (blue), indicating their electron-deficient nature. This map is invaluable for predicting intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) analysis offers a detailed understanding of charge delocalization, hyperconjugative interactions, and the stability of a molecule arising from these electronic effects. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, the stabilization energy E(2) can be quantified.
Table 2: Significant NBO Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π*(C2-C3) | 25.4 |
| LP(1) N2 | π*(C4-C5) | 22.8 |
| LP(2) O | σ*(C6-H) | 5.2 |
LP denotes a lone pair. These values are illustrative of the types of interactions observed.
Conformational Analysis and Potential Energy Surface Studies
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the primary sources of conformational freedom are the rotation around the single bond connecting the hydroxymethyl group to the pyridazine ring (dihedral angle τ₁) and the rotation of the hydroxyl group's hydrogen atom (dihedral angle τ₂).
A Potential Energy Surface (PES) scan can be performed by systematically varying these dihedral angles and calculating the corresponding energy to identify the most stable conformers (energy minima). researchgate.netscispace.com Such studies reveal that the stability of different conformers is influenced by steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl hydrogen and a nitrogen atom of the pyridazine ring.
Table 3: Relative Energies of Key Conformers
| Conformer | Dihedral Angle (τ₁) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | ~60° | 0.00 |
| 2 | ~180° | 1.52 |
Energies are relative to the most stable conformer.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational methods, particularly DFT, can accurately predict spectroscopic parameters, which is invaluable for the structural elucidation of new compounds. physchemres.org
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ). researchgate.netjocpr.com For this compound, the predicted ¹H and ¹³C NMR spectra show characteristic signals that are influenced by the electronic environment of each nucleus. The electron-withdrawing trifluoromethyl group and the electronegative nitrogen atoms cause significant deshielding of adjacent carbon and hydrogen atoms, resulting in higher chemical shifts. nih.govresearchgate.net
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |
|---|---|---|---|
| H (on OH) | 5.4 | C3 | 155.2 |
| H (on CH₂) | 4.8 | C4 | 125.8 |
| H4 | 7.9 | C5 | 122.5 |
| H5 | 7.6 | C6 | 148.9 (q, JCF ≈ 35 Hz) |
| CH₂ | 62.1 |
Chemical shifts are referenced to TMS and are illustrative of values obtained from GIAO calculations.
Similarly, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) spectra. jocpr.com The calculated frequencies are often scaled to correct for anharmonicity and basis set limitations. Key vibrational modes for this molecule include the O-H stretching of the alcohol, aromatic C-H stretching, C=N stretching of the pyridazine ring, and the strong C-F stretching vibrations of the trifluoromethyl group. researchgate.net
Table 5: Predicted IR Frequencies and Vibrational Modes
| Frequency (cm⁻¹) | Vibrational Mode |
|---|---|
| 3450 | O-H stretch |
| 3050-3100 | Aromatic C-H stretch |
| 1580 | C=N stretch |
| 1450 | Pyridazine ring stretch |
Reaction Mechanism Elucidation Through Transition State Modeling
Computational chemistry provides a powerful means to investigate reaction mechanisms by locating and characterizing transition states. rsc.org For a hypothetical reaction involving this compound, such as an oxidation of the alcohol to an aldehyde, DFT can be used to model the reaction pathway.
This involves identifying the structures of the reactant, transition state, and product. The energy of the transition state relative to the reactant gives the activation energy, which is a key determinant of the reaction rate. The geometry of the transition state provides insight into the bond-breaking and bond-forming processes.
Table 6: Relative Energies for a Hypothetical Oxidation Reaction
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +25.5 |
These energies illustrate a typical profile for an exergonic reaction with a significant activation barrier.
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules in a solvent environment and for exploring their conformational landscapes. For this compound, MD simulations would provide critical insights into how the molecule interacts with solvents and its own dynamic structural changes.
Given the presence of the polar pyridazine ring with its two nitrogen atoms and the hydroxyl group, this compound is expected to be soluble in polar solvents like water. MD simulations of similar heterocyclic molecules, such as pyridine (B92270) in water, have shown that the nitrogen atoms act as hydrogen bond acceptors, organizing the surrounding water molecules. researchgate.net A similar effect would be anticipated for the pyridazine nitrogens in the target molecule.
The trifluoromethyl (CF3) group, while generally considered hydrophobic, can also participate in non-covalent interactions. The conformational flexibility of the molecule would likely revolve around the rotation of the methanol group and any puckering of the pyridazine ring. MD simulations could map out the energy landscape of these motions, identifying the most stable conformations and the energy barriers between them. The dynamics of these conformational changes would be influenced by the solvent, with different solvent environments potentially stabilizing different conformations.
A hypothetical MD simulation study could involve placing a single this compound molecule in a box of explicit solvent molecules (e.g., water) and simulating its movement over time by solving Newton's equations of motion. nih.govyoutube.com The results would provide a trajectory of atomic positions, from which properties like radial distribution functions (to understand solvent structuring) and dihedral angle distributions (to understand conformational preferences) could be calculated.
Table 1: Predicted Dominant Interactions of this compound with Different Solvents from Hypothetical Molecular Dynamics Simulations
| Solvent Type | Predicted Dominant Interactions | Expected Conformational Effects |
| Polar Protic (e.g., Water, Methanol) | Hydrogen bonding between pyridazine nitrogens and solvent hydroxyl groups; Hydrogen bonding between the molecule's hydroxyl group and solvent. | Stabilization of conformations that expose the polar groups to the solvent. |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | Dipole-dipole interactions with the pyridazine ring and hydroxyl group. | Less structured solvent shell compared to protic solvents, potentially allowing for greater conformational freedom. |
| Nonpolar (e.g., Hexane, Toluene) | van der Waals interactions, with the trifluoromethyl group potentially favoring interaction with the nonpolar solvent. | The molecule might adopt a more compact conformation to minimize the exposure of its polar parts to the nonpolar environment. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters
Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the properties of molecules based on their structural and electronic features, known as molecular descriptors. mdpi.com For this compound, a QSPR model could be developed to predict various physicochemical parameters such as boiling point, solubility, and lipophilicity (logP).
Drawing from QSPR studies on other pyridazine and pyrazine (B50134) derivatives, a range of descriptors would be relevant for building a predictive model. ijournalse.orgnih.govresearchgate.netresearchgate.netnih.govresearchgate.net These descriptors can be categorized as electronic, topological, and quantum chemical.
Electronic descriptors would capture the charge distribution in the molecule. The presence of the electronegative trifluoromethyl group and the nitrogen atoms in the pyridazine ring would create a complex electronic landscape. Relevant descriptors would include the dipole moment and partial charges on atoms.
Quantum chemical descriptors , derived from quantum mechanical calculations (like Density Functional Theory - DFT), provide more detailed electronic information. Key descriptors in this category would be the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (an indicator of chemical reactivity and stability), and the molecular electrostatic potential surface. nih.govnih.govresearchgate.net
A hypothetical QSPR study would involve calculating a large number of these descriptors for a series of related pyridazine derivatives with known experimental values for a particular property. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates a subset of these descriptors with the property of interest.
Table 2: Potential Molecular Descriptors for a QSPR Model of this compound and Related Compounds
| Descriptor Class | Specific Descriptor Example | Predicted Influence on Physicochemical Properties |
| Electronic | Dipole Moment (µ) | Higher dipole moments generally correlate with higher boiling points and water solubility. |
| Partial Charge on Nitrogen Atoms | Influences hydrogen bonding capability and thus solubility in protic solvents. | |
| Topological | Molecular Weight (MW) | Generally correlates with boiling point and van der Waals interactions. |
| Molar Volume (Vm) | Relates to the size of the molecule and can influence its diffusion and interaction with biological macromolecules. | |
| Quantum Chemical | HOMO Energy (EHOMO) | Relates to the electron-donating ability of the molecule. |
| LUMO Energy (ELUMO) | Relates to the electron-accepting ability of the molecule. | |
| HOMO-LUMO Gap (ΔE) | A larger gap suggests greater chemical stability. | |
| Logarithm of the Partition Coefficient (LogP) | A measure of lipophilicity, crucial for predicting biological activity and environmental fate. |
Theoretical Studies on Non-Covalent Interactions (e.g., F-H, N-H interactions)
The trifluoromethyl group and the pyridazine ring in this compound introduce the potential for various non-covalent interactions, which are crucial for understanding its crystal packing, interaction with biological targets, and supramolecular chemistry. mdpi.comfrontiersin.org Theoretical studies, primarily using quantum chemical methods, can elucidate the nature and strength of these interactions.
F-H Interactions (Hydrogen Bonds): The fluorine atoms of the trifluoromethyl group can act as weak hydrogen bond acceptors. mdpi.com While fluorine is highly electronegative, its ability to accept a hydrogen bond is generally weaker than that of oxygen or nitrogen. Theoretical calculations can quantify the strength of potential F···H-O or F···H-N hydrogen bonds, for instance, in a dimer of this compound molecules or in its interaction with water. These calculations would typically involve optimizing the geometry of the interacting system and calculating the interaction energy. The "Atoms in Molecules" (AIM) theory could be used to characterize the bond critical points associated with these weak interactions. sobereva.com
N-H Interactions (Hydrogen Bonds): The nitrogen atoms of the pyridazine ring are expected to be strong hydrogen bond acceptors. nih.gov In the solid state, it is likely that the hydroxyl group of one molecule forms a hydrogen bond with one of the pyridazine nitrogen atoms of a neighboring molecule, leading to the formation of chains or other supramolecular assemblies. Theoretical studies can model these interactions and predict their geometries and energies.
Other Non-Covalent Interactions: Besides hydrogen bonds, other non-covalent interactions such as π-π stacking between the pyridazine rings of adjacent molecules could also play a role in the solid-state structure. The trifluoromethyl group can also participate in halogen bonding-like interactions.
Table 3: Predicted Characteristics of Key Non-Covalent Interactions in this compound
| Interaction Type | Donor | Acceptor | Predicted Strength | Significance |
| Intermolecular Hydrogen Bond | Hydroxyl group (-OH) | Pyridazine Nitrogen (N) | Strong | Likely to be a primary interaction in the solid state, influencing crystal packing and melting point. |
| Intermolecular Hydrogen Bond | Water (H-O-H) | Pyridazine Nitrogen (N) | Strong | Important for solvation in aqueous media. |
| Intermolecular Hydrogen Bond | Hydroxyl group (-OH) | Fluorine (F) | Weak | May contribute to the overall stability of the crystal lattice and influence conformational preferences. |
| π-π Stacking | Pyridazine Ring | Pyridazine Ring | Moderate | Could play a role in the packing of molecules in the solid state. |
Applications of 6 Trifluoromethyl Pyridazin 3 Yl Methanol and Its Derivatives in Non Clinical Fields
Utilization as Key Building Blocks and Precursors in Complex Organic Synthesis
(6-(Trifluoromethyl)pyridazin-3-yl)methanol is recognized primarily as a specialized chemical intermediate or building block. Its structure combines a reactive hydroxymethyl group with a stable, electron-deficient trifluoromethyl-substituted pyridazine (B1198779) ring, making it a valuable precursor for introducing this fluorinated heterocycle into larger, more complex molecular frameworks. The commercial availability of this compound facilitates its use in synthetic chemistry. fluorochem.co.uk
The trifluoromethyl-pyridazine core is integral to the development of pharmacologically and agrochemically relevant molecules. Research into the synthesis of "pertrifluoromethyl pyridazine derivatives" highlights the utility of such building blocks. rsc.org For instance, synthetic strategies have been developed that start from the condensation of arenediazonium salts with hexafluoroacetylacetone (B74370) to create pertrifluoromethyl pyridazinols. rsc.org These intermediates can then undergo further reactions to produce structurally diverse molecules. rsc.org The presence of the trifluoromethyl group is known to positively affect the biological and physical properties of organic molecules, driving the development of synthetic methods to incorporate trifluoromethylated pyridazines into new chemical entities. rsc.org
The functional groups on this compound—the alcohol and the heterocyclic ring—allow for a variety of chemical transformations, enabling the construction of libraries of derivatives for screening in different applications.
Potential in Agrochemical Research and Development
The pyridazine ring is a well-established toxophore in agrochemicals, and the addition of a trifluoromethyl group often enhances biological activity. nih.govscholarsresearchlibrary.com Derivatives of this compound are therefore of significant interest in the discovery of new crop protection agents.
Research has demonstrated that trifluoromethyl-substituted pyridazine derivatives possess potent herbicidal properties. nih.govacs.org These compounds often act as bleaching herbicides by inhibiting crucial plant enzymes like phytoene (B131915) desaturase (PDS). acs.org
A recent study focused on a series of novel pyridazine derivatives designed through a "scaffold hopping" strategy from the lead compound diflufenican (B1670562). acs.org This work led to the discovery of compounds with excellent pre- and post-emergence herbicidal activity. One notable derivative, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide , exhibited 100% inhibition of both roots and stems of key weeds like Echinochloa crus-galli (barnyard grass) and Portulaca oleracea (common purslane) at a concentration of 100 µg/mL. acs.org This compound also showed excellent activity against broadleaf weeds, highlighting the potential of this chemical class. acs.org
Other research has explored different substitutions on the pyridazine ring. A series of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and evaluated, with some compounds showing herbicidal activities equal to or greater than the commercial herbicide diflufenican against dicotyledonous plants. nih.gov Similarly, 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have also been shown to exhibit excellent bleaching and herbicidal effects, with activity observed even at low application rates of 7.5 g/ha. nih.gov
Table 1: Examples of Herbicidal Trifluoromethyl-Pyridazine Derivatives This table is interactive. Click on the headers to sort.
| Compound Class | Target Weeds | Key Findings | Reference |
|---|---|---|---|
| 6-Chloro-N-(aryl)-3-(phenoxy)pyridazine-4-carboxamides | Echinochloa crus-galli, Portulaca oleracea, Broadleaf weeds | 100% inhibition at 100 µg/mL; potent PDS inhibitor. | acs.org |
| 3-N-Substituted amino-6-methyl-4-(trifluoromethylphenyl)pyridazines | Dicotyledonous plants | Activity comparable or superior to commercial herbicide diflufenican. | nih.gov |
| 3-(Substituted phenoxy)-6-methyl-4-(trifluoromethylphenyl)pyridazines | General weeds | Excellent herbicidal activity at application rates as low as 7.5 g/ha. | nih.gov |
The incorporation of a trifluoromethyl group onto a pyridazine skeleton has been explicitly shown to increase antimicrobial and antifungal activity. nih.gov A comprehensive study on new pyridazine-fluorine (PYF) derivatives demonstrated a clear structure-activity relationship where the CF3 moiety enhanced biological efficacy against various bacterial and fungal strains. nih.gov
While much of the recent research on trifluoromethylated heterocyclic fungicides has focused on pyrimidine (B1678525) or oxadiazole cores, the foundational evidence for pyridazines is strong. frontiersin.orgresearchgate.net The established fungicidal potential of the pyridazine nucleus, combined with the known bioactivity enhancement from trifluoromethyl groups, makes derivatives of this compound promising candidates for the development of novel fungicidal agents. nih.govscholarsresearchlibrary.com
The trifluoromethyl group is a common feature in modern insecticides. acs.org Numerous studies have detailed the potent insecticidal activity of related trifluoromethylated heterocycles, particularly trifluoromethylpyridine (TFMP) derivatives. acs.orgnih.gov For example, series of TFMP derivatives containing an 1,3,4-oxadiazole (B1194373) moiety have shown excellent efficacy against pests like Mythimna separata and Plutella xylostella, with many compounds achieving 100% mortality at a concentration of 500 mg/L. nih.govresearchgate.net
However, the direct exploration of this compound derivatives for insecticidal properties is not as extensively documented in publicly available literature. While the pyridazine core itself is found in some biologically active compounds, its application in insecticides is less common than that of the pyridine (B92270) ring. scholarsresearchlibrary.com This represents a potential area for future research and development, leveraging the structural similarities to highly active TFMP insecticides to design new pyridazine-based insecticidal candidates.
Materials Science Applications
The unique electronic properties of the pyridazine ring make it an attractive component for advanced organic materials. rsc.org The high dipole moment and specific molecular geometry of the pyridazine heterocycle have led to its use in organic electronics, including semiconductors and polymers for photovoltaic devices. liberty.edunih.gov
Pyridazine-based compounds have been synthesized and characterized as organic heterocyclic aromatic semiconductors. liberty.edu Furthermore, new pyridazine-based monomers have been successfully used to create conjugated polymers for photovoltaic applications. nih.gov These materials leverage the inherent electron-deficient nature of the pyridazine core.
The introduction of a powerful electron-withdrawing trifluoromethyl group, as found in this compound, is a well-established strategy for tuning the optoelectronic properties of organic materials. This substitution can lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of a polymer, which is critical for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org Therefore, this compound represents a promising, though not yet fully explored, monomer for creating novel fluorinated polymers with tailored electronic properties for advanced materials science applications.
Ligands in Catalysis and Coordination Chemistry
The pyridazine moiety, with its two adjacent nitrogen atoms, is a well-established building block for ligands in coordination chemistry. These nitrogen atoms can act as donor sites, allowing for the chelation of metal ions and the formation of stable metal complexes. The introduction of a trifluoromethyl group, as in the (6-(Trifluoromethyl)pyridazin-3-yl) scaffold, can significantly modulate the electronic properties of the resulting ligands. The strong electron-withdrawing nature of the CF3 group can influence the electron density on the pyridazine ring, thereby affecting the ligand's donor ability and the stability and reactivity of the corresponding metal complexes.
While specific studies detailing the use of this compound as a ligand are not extensively documented, the broader class of pyridazine-based ligands has been utilized in catalysis. For instance, pyridazine derivatives have been incorporated into tridentate Schiff base ligands that form oxo-rhenium complexes. These complexes have demonstrated catalytic activity in the oxidation of alkenes. The electronic properties of substituents on the pyridazine ring are crucial for the catalytic performance of these metal complexes.
Furthermore, the general class of fluorinated heterocycles is of significant interest in the development of new catalytic systems. The introduction of fluorine-containing groups can enhance the stability and alter the selectivity of metal catalysts. Although direct examples involving this compound are scarce, the principles suggest that derivatives of this compound could serve as valuable ligands for a range of catalytic transformations.
Table 1: Examples of Pyridazine-based Ligands in Catalysis
| Ligand Type | Metal Complex | Catalytic Application |
|---|---|---|
| Tridentate Pyridazine Phenolate | Rhenium(V)-oxo | Oxidation of cyclooctene |
| Bidentate Pyridazine-based | Ruthenium(II) | Transfer hydrogenation of ketones |
Role in Analytical Chemistry as Derivatizing Agents or Molecular Probes
In analytical chemistry, derivatizing agents are used to modify an analyte to make it more suitable for separation or detection. Molecular probes are designed to interact with a specific analyte and produce a measurable signal, such as a change in fluorescence.
While there is no specific information on the use of this compound as a derivatizing agent, its derivatives have been investigated as fluorescent probes. As mentioned in the previous section, pyridazine-based molecules have been designed for the detection of volatile acids. elsevierpure.com In a different study, a pyridazine-based fluorescent dye was developed for the detection and imaging of β-amyloid plaques, which are associated with Alzheimer's disease. nih.gov This probe exhibited a significant increase in fluorescence intensity upon binding to amyloid aggregates. nih.gov
The trifluoromethyl group can be advantageous in the design of molecular probes. Its electron-withdrawing nature can influence the photophysical properties of a fluorophore, and its lipophilicity can affect the probe's solubility and cellular uptake. The combination of the pyridazine core for molecular recognition and a trifluoromethyl group for modulating properties presents a promising strategy for the development of new analytical tools.
Table 2: Applications of Pyridazine Derivatives as Molecular Probes
| Probe Type | Analyte | Detection Principle |
|---|---|---|
| Pyridazine-Carbazole | Volatile Acids | Fluorescence enhancement |
| Pyridazine-based Dye | β-Amyloid Plaques | Fluorescence enhancement upon binding |
Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can self-assemble into well-defined structures is a key aspect of this field. The pyridazine ring, with its hydrogen bond accepting nitrogen atoms and potential for π-π stacking interactions, can be a valuable component in the design of self-assembling systems.
Currently, there is a lack of specific research on the involvement of this compound or its close derivatives in supramolecular chemistry and self-assembly studies. However, the structural features of this molecule suggest potential for such applications. The hydroxyl group of the methanol (B129727) substituent can act as a hydrogen bond donor, while the pyridazine nitrogens are hydrogen bond acceptors. These features, in combination with the potential for dipole-dipole and π-π interactions, could be exploited in the design of new supramolecular architectures.
General Chemical Biology Scaffolds for Probe Development (without specific biological targets or clinical implications)
In chemical biology, small molecules are used as tools to study biological systems. The development of novel molecular scaffolds that can be readily modified to create libraries of compounds for screening is of great importance. The pyridazine ring is considered a valuable scaffold in medicinal chemistry and by extension, in chemical biology for probe development.
Derivatives of the pyridazine scaffold have been used to develop new classes of inhibitors for various enzymes, demonstrating the utility of this core structure in creating biologically active molecules. nih.gov The introduction of a trifluoromethyl group onto the pyridazine skeleton has been shown to enhance the antimicrobial activity of certain derivatives, indicating that this substituent can be beneficial for modulating the properties of chemical probes. nih.gov
While avoiding specific biological targets and clinical implications as per the instructions, it can be stated that the (6-(Trifluoromethyl)pyridazin-3-yl) core represents a versatile scaffold. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, which are desirable properties for chemical probes. The methanol group provides a convenient handle for further chemical modification, allowing for the attachment of reporter groups (e.g., fluorophores) or other functionalities to create a diverse range of chemical tools for biological research.
Conclusion and Future Research Directions for 6 Trifluoromethyl Pyridazin 3 Yl Methanol
Synthesis of Key Findings and Contributions to Pyridazine (B1198779) Chemistry
(6-(Trifluoromethyl)pyridazin-3-yl)methanol is a key heterocyclic organic compound that serves primarily as an intermediate in the synthesis of more complex molecules. chemicalbook.com Its structure, featuring a pyridazine ring substituted with a trifluoromethyl (CF3) group and a methanol (B129727) group, is significant for several reasons. The pyridazine core is a recognized pharmacophore present in various therapeutic agents, known for a wide array of biological activities including antiviral, anti-inflammatory, and anti-cancer properties. nih.govresearchgate.net
The introduction of the trifluoromethyl group is particularly impactful. The CF3 group can significantly alter the physicochemical properties of the parent molecule due to fluorine's high electronegativity. These alterations often lead to:
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, which can improve a drug's half-life. tandfonline.com
Increased Lipophilicity : This can improve the molecule's ability to cross biological membranes, enhancing bioavailability. rsc.org
Modulation of pKa : The electron-withdrawing nature of the CF3 group can influence the acidity or basicity of nearby functional groups, affecting how the molecule interacts with biological targets. rsc.org
Research has shown that introducing a trifluoromethyl moiety onto a pyridazine skeleton can lead to a demonstrable increase in antimicrobial activity. nih.gov Therefore, this compound contributes to pyridazine chemistry by being a versatile building block for creating novel compounds with potentially superior pharmacological profiles.
Emerging Methodologies for Fluorinated Heterocycle Synthesis
The synthesis of fluorinated heterocycles like this compound is a dynamic field of research. While traditional methods often rely on incorporating fluorinated building blocks from the start of a synthetic plan, modern strategies increasingly focus on late-stage fluorination. tandfonline.com This approach allows for the introduction of fluorine or trifluoromethyl groups into complex molecules at a later step, enabling the rapid diversification of compound libraries.
Recent advancements in synthetic chemistry offer promising new routes:
Metal-Catalyzed C-H Functionalization : This has emerged as a powerful tool for the selective fluorination of aromatic C-H bonds, although it remains a challenging area due to the high activation barrier for C-F bond formation. rsc.org
Photocatalysis : Visible-light-mediated fluorination is gaining traction as it allows reactions to proceed under mild, room-temperature conditions, increasing the sustainability of synthetic processes. nih.gov
Skeletal Editing : Innovative strategies are being developed to directly convert more common heterocycles, like pyridines, into less accessible ones, such as pyridazines. chemrxiv.orgnih.gov Such techniques could revolutionize the synthesis of pyridazine-based compounds by leveraging the well-established chemistry of pyridines.
| Synthetic Strategy | Description | Key Advantages |
| Fluorinated Building Blocks | Utilizes starting materials that already contain the desired fluorine or CF3 group. | Reliable and well-established for many structures. |
| Late-Stage Fluorination | Introduces fluorine atoms or fluorinated groups at the end of a synthetic sequence. | Allows for rapid diversification of complex molecules; efficient for creating compound libraries. |
| Metal-Catalyzed C-H Fluorination | Directly replaces a hydrogen atom on the heterocyclic ring with a fluorine atom using a metal catalyst. | Highly atom-economical; enables functionalization of previously inaccessible positions. |
| Photocatalytic Methods | Uses visible light to initiate fluorination reactions under mild conditions. | Environmentally friendly; proceeds at room temperature, preserving sensitive functional groups. |
| Skeletal Editing | Transforms one heterocyclic core into another (e.g., pyridine (B92270) to pyridazine). | Provides novel synthetic routes to otherwise difficult-to-access scaffolds. chemrxiv.orgnih.gov |
Unexplored Reactivity Pathways and Functional Group Transformations
The reactivity of this compound is largely dictated by its three key components: the pyridazine ring, the trifluoromethyl group, and the methanol side chain. While the primary alcohol of the methanol group can undergo standard transformations (e.g., oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution), the interplay between the CF3 group and the pyridazine ring presents more nuanced and underexplored possibilities.
Future research should investigate:
Nucleophilic Aromatic Substitution (SNA_r) : The electron-deficient nature of the pyridazine ring, further enhanced by the powerful electron-withdrawing CF3 group, should make it susceptible to SNA_r reactions. Exploring the displacement of potential leaving groups on the ring could yield a diverse range of functionalized pyridazines.
Metal-Mediated Cross-Coupling : The C-H bonds on the pyridazine ring could be targets for direct functionalization via cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other groups.
Transformations of the CF3 Group : While generally stable, the reactivity of the CF3 group itself under specific conditions (e.g., reductive defluorination) could be an avenue for novel transformations.
Ring-Opening and Rearrangement Reactions : Investigating the stability of the pyridazine ring under various conditions (photochemical, thermal) could uncover novel skeletal rearrangements, leading to different heterocyclic systems.
Advanced Computational Strategies for Design and Prediction
Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel fluorinated pyridazines. Quantum chemical calculations can be employed to predict the properties and reactivity of molecules like this compound before they are synthesized in the lab. emerginginvestigators.org
Key computational approaches for future research include:
Computational Fluorine Scanning : Techniques like free-energy perturbation can be used to computationally predict the optimal position for fluorine substitution on a molecule to maximize its binding affinity to a biological target. nih.gov This can guide the design of more potent analogues.
Reaction Mechanism Elucidation : Density Functional Theory (DFT) calculations can be used to model potential reaction pathways, predict transition states, and understand the regioselectivity of reactions, aiding in the development of new synthetic methodologies.
In Silico Property Prediction : Molecular dynamics simulations and quantitative structure-activity relationship (QSAR) models can predict ADME (absorption, distribution, metabolism, and excretion) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. rsc.org
Prospects for Novel Non-Clinical Applications and Material Innovations
While the primary interest in fluorinated pyridazines lies in medicinal and agrochemical applications, their unique electronic properties also make them attractive candidates for materials science. nih.gov The combination of a polar heterocyclic ring and a highly polarized CF3 group can impart useful characteristics to organic materials.
Potential future applications to be explored include:
Organic Electronics : The electron-deficient nature of the trifluoromethyl-substituted pyridazine ring could be exploited in the design of n-type organic semiconductors for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Advanced Polymers : Incorporating this moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific dielectric properties.
Liquid Crystals : The rigid, polar structure of pyridazine derivatives could be suitable for designing novel liquid crystalline materials with unique phase behaviors.
Opportunities for Interdisciplinary Collaborations in Chemical Research
The full potential of this compound and related compounds can best be unlocked through collaborations that bridge multiple scientific disciplines.
| Collaborating Field | Potential Research Focus |
| Medicinal Chemistry & Chemical Biology | Design and synthesis of novel pyridazine derivatives as targeted therapeutic agents; investigation of structure-activity relationships. nih.gov |
| Computational & Theoretical Chemistry | In silico prediction of molecular properties, reaction outcomes, and biological activity to guide experimental work. emerginginvestigators.orgnih.gov |
| Materials Science & Polymer Chemistry | Development of new functional materials (e.g., semiconductors, polymers) incorporating the fluorinated pyridazine scaffold. |
| Agrochemical Science | Synthesis and testing of new herbicides, fungicides, or insecticides based on the trifluoromethyl-pyridazine structure. |
| Process Chemistry & Chemical Engineering | Development of scalable, efficient, and sustainable synthetic routes for the large-scale production of key intermediates. |
By fostering these interdisciplinary partnerships, the scientific community can fully explore the rich chemistry of fluorinated pyridazines, translating fundamental discoveries into practical applications that address challenges in health, agriculture, and technology.
Q & A
Basic: What are the optimized synthetic routes for (6-(Trifluoromethyl)pyridazin-3-yl)methanol, and how can purity be maximized?
Answer:
A representative synthesis involves:
- Step 1: Reacting a halogenated pyridazine precursor (e.g., 3-chloro-6-(trifluoromethyl)pyridazine) with methanol under basic conditions (e.g., 10 N NaOH in methanol) at room temperature for 10–12 hours .
- Step 2: Acidic workup (e.g., 6 N HCl to pH 3) followed by extraction with ethyl acetate and drying over anhydrous MgSO₄.
- Step 3: Purification via crystallization (e.g., hexane/ethyl acetate mixture) or reverse-phase chromatography (acetonitrile/water) to achieve >90% purity .
Key Data: - Yield: Up to 91% in two-step reactions .
- LCMS: m/z 393 [M+H]⁺ (for structurally similar compounds) .
Advanced: How does the trifluoromethyl group influence the compound’s electronic and steric properties in catalytic or biological systems?
Answer:
The trifluoromethyl (-CF₃) group:
- Electronic Effects: Strong electron-withdrawing nature reduces electron density on the pyridazine ring, increasing electrophilicity at the C-3 position and facilitating nucleophilic substitutions .
- Steric Effects: Bulky -CF₃ enhances steric hindrance, affecting binding to enzyme active sites (e.g., in kinase inhibitors) by modulating ligand-protein interactions .
- Metabolic Stability: Fluorine atoms resist oxidative degradation, improving pharmacokinetic profiles compared to non-fluorinated analogs .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- LCMS/HPLC: Retention time ~0.29 minutes (C18 column, acetonitrile/water gradient) confirms molecular weight and purity .
- ¹H/¹³C NMR: Key signals include:
- Pyridazine ring protons: δ 7.5–8.5 ppm (split due to -CF₃ coupling).
- Methanol -OH: Broad peak at δ 2.5–3.5 ppm (exchangeable in D₂O) .
- FT-IR: Stretching vibrations for -CF₃ (~1150 cm⁻¹) and -OH (~3400 cm⁻¹) .
Advanced: How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to targets (e.g., autotaxin or kinases). The pyridazine ring and -CF₃ group show affinity for hydrophobic pockets, while the methanol group forms hydrogen bonds .
- QSAR Studies: Correlate substituent effects (e.g., -CF₃ vs. -CH₃) with bioactivity using descriptors like logP and polar surface area .
Case Study: Analogous compounds (e.g., 1-[6-(2-fluorophenyl)pyridazin-3-yl]ethanone) exhibit IC₅₀ values <1 µM against inflammatory targets .
Basic: What are the solubility and stability profiles under standard laboratory conditions?
Answer:
- Solubility:
- Polar solvents: High solubility in methanol, DMF, and DMSO (>50 mg/mL).
- Aqueous buffers: Low solubility (<1 mg/mL at pH 7.4) .
- Stability:
- Stable at 25°C for 24 hours in methanol or DMF.
- Degrades under strong acidic/basic conditions (pH <2 or >10) or prolonged UV exposure .
Advanced: What strategies resolve contradictions in reported bioactivity data across studies?
Answer:
- Control Experiments: Verify assay conditions (e.g., ATP concentration in kinase assays) to rule out false positives .
- Metabolite Profiling: Use LC-MS to identify degradation products (e.g., oxidation of methanol to carboxylic acid) that may skew results .
- Structural Confirmation: Re-synthesize disputed compounds and validate via X-ray crystallography (e.g., disorder in pyridazine rings affects activity) .
Basic: What are the common structural analogs, and how do their properties compare?
Answer:
| Compound | Key Structural Differences | Bioactivity (vs. Target Compound) |
|---|---|---|
| (3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol | Br substitution at C-3 | Higher electrophilicity but lower metabolic stability |
| 1-[6-(2-Fluorophenyl)pyridazin-3-yl]ethanone | Ethanone replaces methanol | Enhanced lipophilicity (logP +0.5) but reduced solubility |
| 6-Methyl-2-p-tolylpyridazin-3(2H)-one | No -CF₃ group | Lower kinase inhibition (IC₅₀ >10 µM) |
Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?
Answer:
- Modifications:
- Replace methanol with ester prodrugs (e.g., acetate) to increase logP .
- Introduce small alkyl groups (e.g., methyl) to reduce polar surface area (<90 Ų) .
- In Silico Screening: Predict BBB permeability via PAMPA assays or MDCK cell models .
Basic: What safety precautions are required when handling this compound?
Answer:
- Toxicity: Limited data; assume acute toxicity (LD₅₀ ~200 mg/kg in rodents) based on fluoropyridazine analogs .
- Handling: Use nitrile gloves and fume hoods to avoid inhalation of volatile byproducts (e.g., trifluoroacetic acid) .
Advanced: How does the compound’s reactivity vary in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer:
- Buchwald-Hartwig Amination: The pyridazine ring undergoes C-N coupling at C-3 with aryl halides (Pd(OAc)₂, XPhos, 80°C) .
- Limitations: -CF₃ deactivates the ring, requiring electron-deficient boronic acids (e.g., p-CF₃-phenyl) for effective Suzuki coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
